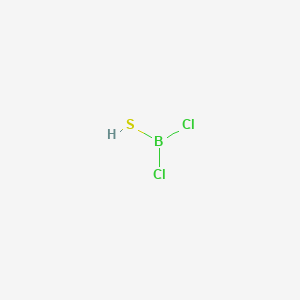
Dichloro(mercapto)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(mercapto)borane is a boron-containing compound characterized by the presence of two chlorine atoms and a mercapto group (-SH) attached to a boron atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloro(mercapto)borane can be synthesized through the reaction of boron trichloride (BCl₃) with thiol compounds under controlled conditions. The reaction typically involves the following steps:
Reaction with Thiol: Boron trichloride is reacted with a thiol compound (R-SH) in an inert solvent such as dichloromethane.
Temperature Control: The reaction is carried out at low temperatures to prevent decomposition and ensure the formation of the desired product.
Purification: The resulting product is purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions: Dichloro(mercapto)borane undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form borane derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or other peroxides are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used for reduction reactions.
Nucleophiles: Amines, alcohols, and thiols are typical nucleophiles for substitution reactions.
Major Products Formed:
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO₃H).
Reduction: Borane derivatives (R-BH₂).
Substitution: Substituted boron compounds (R-B-X, where X is the substituent).
Scientific Research Applications
Dichloro(mercapto)borane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds and as a precursor for other boron-containing compounds.
Biology: The compound’s reactivity with thiol groups makes it useful in studying protein interactions and enzyme mechanisms.
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment, leveraging its boron content for targeted radiation therapy.
Industry: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism by which dichloro(mercapto)borane exerts its effects involves the interaction of its boron atom with various molecular targets. The mercapto group can form strong bonds with metal ions and other electrophiles, facilitating catalytic processes and chemical transformations. The chlorine atoms can be displaced by nucleophiles, allowing for the formation of diverse boron-containing compounds.
Comparison with Similar Compounds
Diborane (B₂H₆): A simple boron hydride used in hydroboration reactions.
Borane (BH₃): A highly reactive boron compound used in organic synthesis.
Boronic Acids (R-B(OH)₂): Widely used in Suzuki-Miyaura coupling reactions for forming carbon-carbon bonds.
Uniqueness: Dichloro(mercapto)borane is unique due to the presence of both chlorine and mercapto groups, which confer distinct reactivity patterns. This dual functionality allows for versatile applications in synthesis and catalysis, distinguishing it from other boron compounds.
Properties
CAS No. |
39130-80-8 |
|---|---|
Molecular Formula |
BCl2HS |
Molecular Weight |
114.79 g/mol |
IUPAC Name |
dichloroborinothioic acid |
InChI |
InChI=1S/BCl2HS/c2-1(3)4/h4H |
InChI Key |
UZSNYEMHKLRANB-UHFFFAOYSA-N |
Canonical SMILES |
B(S)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Dimethylamino)methyl]-2,6-bis(2-methylpropyl)phenol](/img/structure/B14659013.png)
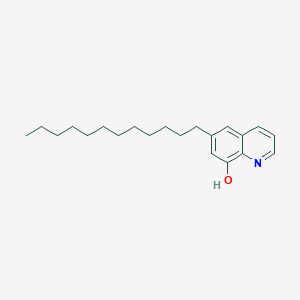
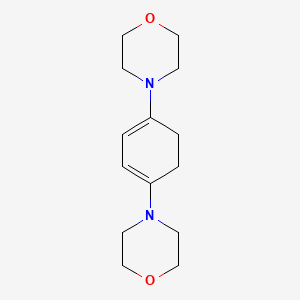
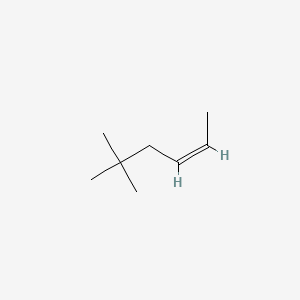
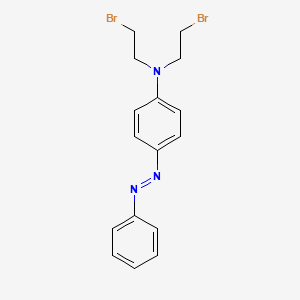
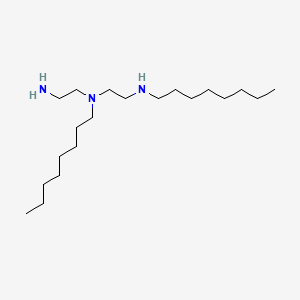
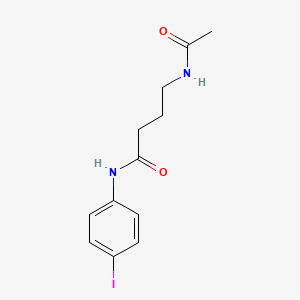
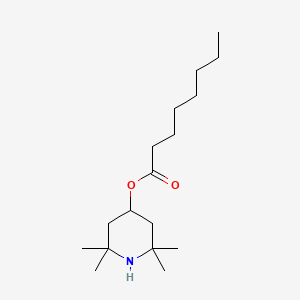
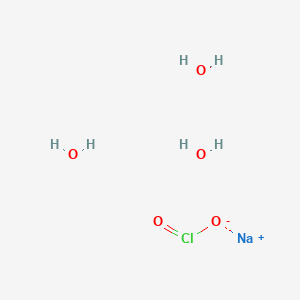
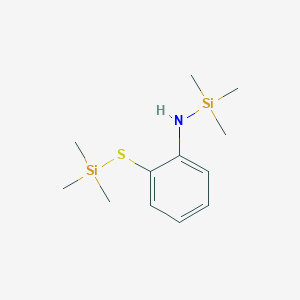
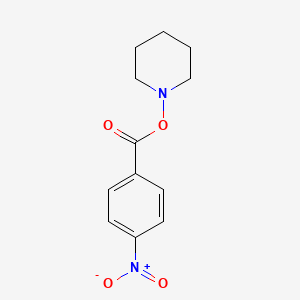
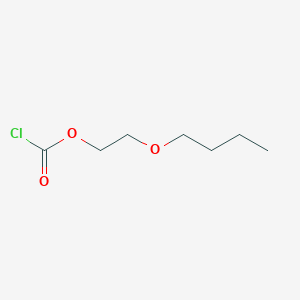

![6-Heptyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14659107.png)
